Octahydro-1H-cyclopenta[C]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-2-1-6-5-10-4-3-7(6)8/h6-8,10H,1-5,9H2 |
InChI Key |
XQWKRSKHVSLUER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CNCC2)N |
Origin of Product |
United States |
Synthetic Methodologies for Octahydro 1h Cyclopenta C Pyridin 5 Amine and Its Core Scaffold
Development of Efficient and Diastereoselective Synthetic Pathways to the Octahydro-1H-cyclopenta[C]pyridine Skeleton
The construction of the octahydro-1H-cyclopenta[c]pyridine skeleton has been advanced through the development of novel cascade reactions that combine multiple bond-forming events in a single sequence. These methods offer an efficient route to this complex bicyclic system.
Palladium/Gold-Relay Catalyzed Cascade Reactions for Octahydro-1H-cyclopenta[C]pyridine Construction
A highly effective strategy for synthesizing the octahydro-1H-cyclopenta[c]pyridine skeleton involves a palladium/gold-relay catalyzed cascade reaction. rsc.org This process initiates with a (Z)-1-iodo-1,6-diene and an alkyne, proceeding through a sequence of intramolecular transformations. rsc.org The dual catalytic system, leveraging the distinct reactivity of both palladium and gold, enables a streamlined assembly of the bicyclic core. rsc.org The reaction is designed to first build the piperidine (B6355638) ring and subsequently form the fused cyclopentane (B165970) ring with high stereocontrol. rsc.org
Intramolecular Heck-Type Cyclization Strategies in Octahydro-1H-cyclopenta[C]pyridine Synthesis
The initial and crucial step in the Pd/Au cascade is an intramolecular Heck-type cyclization. rsc.org This palladium-catalyzed reaction transforms a (Z)-1-iodo-1,6-diene derivative into a piperidine ring structure. rsc.org The intramolecular Heck reaction is a powerful tool for forming cyclic compounds by coupling an alkenyl halide with an alkene within the same molecule. wikipedia.org In this specific sequence, the Heck cyclization sets the stage for subsequent functionalization and ring formation. rsc.org
Sonogashira Coupling and 1,5-Enyne Cyclization Approaches to the Octahydro-1H-cyclopenta[C]pyridine Core
Following the initial Heck cyclization, the reaction sequence continues with a Sonogashira coupling step. This palladium-catalyzed, copper-free coupling introduces an alkyne to the piperidine intermediate, creating a key 1,5-enyne motif. rsc.orgrsc.org The final step to complete the bicyclic scaffold is a gold(I)-catalyzed 1,5-enyne cyclization. rsc.org The gold catalyst, typically a complex like IPrAuCl/AgBF₄, activates the 1,5-enyne for a 5-endo-dig cyclization, which constructs the five-membered ring and finalizes the octahydro-1H-cyclopenta[c]pyridine skeleton. rsc.orgrsc.org
Table 1: Overview of the Pd/Au-Relay Catalyzed Cascade Reaction
| Step | Reaction Type | Catalyst | Key Transformation |
|---|---|---|---|
| 1 | Intramolecular Heck-Type Cyclization | Palladium | Formation of the piperidine ring from (Z)-1-iodo-1,6-diene. rsc.org |
| 2 | Sonogashira Coupling | Palladium | Introduction of an alkyne to form a 1,5-enyne motif. rsc.orgrsc.org |
| 3 | 1,5-Enyne Cyclization | Gold(I) | 5-endo-dig cyclization to form the fused cyclopentane ring. rsc.org |
Stereochemical Control in Octahydro-1H-cyclopenta[C]pyridine Synthesis
Achieving precise control over the stereochemistry of the final molecule is a paramount challenge in the synthesis of complex structures like the octahydro-1H-cyclopenta[c]pyridine core.
Diastereoselectivity Enhancement Strategies
The aforementioned Pd/Au-relay catalyzed cascade reaction is notable for its exceptional level of stereochemical control. The gold(I)-catalyzed 1,5-enyne cyclization step proceeds with excellent diastereoselectivity, consistently achieving a diastereomeric ratio of greater than 99.5:1. rsc.orgrsc.org This high fidelity in stereocenter formation is a key advantage of the methodology, providing a direct route to a single desired diastereomer of the octahydro-1H-cyclopenta[c]pyridine product. rsc.org This level of selectivity is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for desired activity.
Table 2: Diastereoselectivity in the Gold(I)-Catalyzed Cyclization Step
| Substrate Type | Catalyst System | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Piperidine with 1,5-enyne motif | IPrAuCl/AgBF₄ | >99.5:1 | rsc.orgrsc.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| Octahydro-1H-cyclopenta[c]pyridin-5-amine |
| Octahydro-1H-cyclopenta[c]pyridine |
| (Z)-1-iodo-1,6-diene |
| Alkyne |
| Piperidine |
| 1,5-enyne |
| IPrAuCl |
| AgBF₄ |
| Octahydro-1H-cyclopenta[b]pyridine |
| rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid |
| 2,3-bis(chloromethyl)pyridine |
Enantioselective Synthesis Approaches for Octahydro-1H-cyclopenta[c]pyridine Chirality Control
The control of chirality is paramount in the synthesis of pharmacologically active molecules. For the octahydro-1H-cyclopenta[c]pyridine scaffold, which contains multiple stereocenters, enantioselective synthesis is crucial. While direct asymmetric syntheses of this specific scaffold are not extensively reported, several strategies can be employed to achieve enantiopure or enantioenriched products. These approaches primarily fall into two categories: diastereoselective reactions on chiral substrates and the resolution of racemic mixtures.
One notable diastereoselective approach involves a palladium/gold relay-catalyzed reaction. rsc.org This method constructs the octahydro-1H-cyclopenta[c]pyridine skeleton with high diastereoselectivity from a (Z)-1-iodo-1,6-diene and an alkyne. The reaction proceeds through a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and a 1,5-enyne cyclization. This strategy has been shown to produce the desired scaffold with excellent diastereoselectivity (>99.5:1). rsc.org The stereochemistry of the final product is dictated by the geometry of the starting diene and the facial selectivity of the cyclization steps.
In the absence of a direct enantioselective synthesis, kinetic resolution of a racemic mixture of a suitable octahydro-1H-cyclopenta[c]pyridine intermediate presents a viable alternative for obtaining enantiomerically pure compounds. nih.govwhiterose.ac.uknih.govrsc.org Kinetic resolution separates enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. For instance, a racemic mixture of an N-Boc protected 2-substituted piperidine can be subjected to dynamic kinetic resolution using a chiral ligand in the presence of an organolithium base. nih.gov This approach allows for the selective deprotonation and subsequent functionalization of one enantiomer, leaving the other unreacted and thus resolved. A similar strategy could be envisioned for an appropriately substituted octahydro-1H-cyclopenta[c]pyridine derivative.
The following table summarizes a conceptual approach for chirality control based on kinetic resolution:
| Step | Description | Key Reagents/Conditions | Desired Outcome |
| 1 | Synthesis of Racemic Scaffold | Pd/Au relay catalysis or other suitable method | Racemic octahydro-1H-cyclopenta[c]pyridine derivative |
| 2 | N-Protection | Boc-anhydride, base | Racemic N-Boc protected scaffold |
| 3 | Kinetic Resolution | Chiral base (e.g., n-BuLi/(-)-sparteine) | Enantioenriched unreacted starting material and the lithiated enantiomer |
| 4 | Quenching/Functionalization | Electrophile (e.g., H₂O, alkyl halide) | Separation of enantiomers or diastereomers |
| 5 | Deprotection | Acid (e.g., TFA) | Enantiopure octahydro-1H-cyclopenta[c]pyridine derivative |
Functionalization and Derivatization Strategies of the Octahydro-1H-cyclopenta[c]pyridine System
Once the core octahydro-1H-cyclopenta[c]pyridine scaffold is synthesized, further functionalization is often required to introduce the desired pharmacophores. The introduction and subsequent derivatization of an amino group at the C-5 position are of particular importance for generating analogs with diverse biological activities.
Introduction of Amino Functionality at the C-5 Position
A common and effective strategy for introducing an amino group at the C-5 position involves the synthesis of the corresponding ketone, octahydro-1H-cyclopenta[c]pyridin-5-one, followed by reductive amination. The synthesis of a related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been achieved through the manganese-catalyzed oxidation of the methylene (B1212753) group adjacent to the pyridine (B92270) ring, providing a potential route to the required precursor. rsc.org
Reductive amination is a versatile method that converts a carbonyl group into an amine. rsc.org In this two-step, one-pot process, the ketone first reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine over the ketone starting material.
A general scheme for the introduction of the C-5 amino group is presented below:
| Step | Transformation | Reagents and Conditions | Product |
| 1 | Oxidation of Scaffold | Mn(OTf)₂, t-BuOOH | Octahydro-1H-cyclopenta[c]pyridin-5-one |
| 2 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | This compound |
Regioselective Amine Derivatization of the Octahydro-1H-cyclopenta[c]pyridine Scaffold
This compound possesses two nitrogen atoms with different reactivity: a primary amine at the C-5 position and a secondary amine in the piperidine ring. For selective derivatization of the C-5 amino group, a protection strategy is often necessary to mask the more nucleophilic secondary amine of the piperidine ring.
A common approach involves the use of an amine-protecting group, such as the tert-butoxycarbonyl (Boc) group. The secondary amine of the octahydro-1H-cyclopenta[c]pyridine scaffold can be selectively protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O). With the piperidine nitrogen protected, the primary amine at C-5 is then available for a variety of functionalization reactions, such as acylation or alkylation. Subsequent deprotection of the Boc group under acidic conditions, for example with trifluoroacetic acid (TFA), regenerates the secondary amine, yielding a selectively derivatized product at the C-5 position.
Strategies for the selective protection of primary amines in the presence of secondary amines have also been developed, which could provide an alternative route. thieme-connect.comacs.orgacs.orgtcichemicals.comnih.gov For instance, 2-nitrobenzenesulfonyl chloride has been shown to selectively react with primary amines in the presence of secondary amines. thieme-connect.com
The following table outlines a typical regioselective derivatization strategy:
| Step | Description | Reagents and Conditions | Intermediate/Product |
| 1 | N-Protection of Piperidine | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-octahydro-1H-cyclopenta[c]pyridin-5-amine |
| 2 | C-5 Amine Functionalization | Acyl chloride or alkyl halide, base | N-Boc-N'-(functionalized)-octahydro-1H-cyclopenta[c]pyridin-5-amine |
| 3 | N-Deprotection | TFA, CH₂Cl₂ | N'-(functionalized)-octahydro-1H-cyclopenta[c]pyridin-5-amine |
Exploration of Structural Modifications on the Octahydro-1H-cyclopenta[c]pyridine Framework
Beyond the introduction and derivatization of the C-5 amino group, the octahydro-1H-cyclopenta[c]pyridine framework allows for a wide range of structural modifications to explore structure-activity relationships. These modifications can be made at various positions on both the cyclopentane and piperidine rings.
C-H functionalization represents a powerful tool for the direct introduction of substituents onto the scaffold, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Recent advances in catalysis have enabled the regioselective C-H activation of pyridine and piperidine rings, allowing for the introduction of aryl, alkyl, and other functional groups. researchgate.netd-nb.infonih.govnih.gov For the octahydro-1H-cyclopenta[c]pyridine system, this could translate to the direct modification of positions on both rings.
Furthermore, classical synthetic transformations can be employed to introduce diversity. For example, the piperidine nitrogen can be alkylated or acylated, provided the C-5 amino group is appropriately protected. The cyclopentane ring can also be functionalized, for instance, through reactions involving the enolate of the octahydro-1H-cyclopenta[c]pyridin-5-one intermediate.
The table below provides examples of potential structural modifications:
| Modification Type | Target Position(s) | Potential Reagents and Conditions | Resulting Derivative |
| C-H Arylation | C-4, C-6, C-7 | Pd(OAc)₂, P(o-tol)₃, Ar-Br | Aryl-substituted scaffold |
| N-Alkylation | Piperidine Nitrogen | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-substituted scaffold |
| N-Acylation | Piperidine Nitrogen | Acyl chloride, base (e.g., Et₃N) | N-Acyl-substituted scaffold |
| Aldol Condensation | C-4 (via enolate) | Aldehyde, base | 4-(hydroxyalkyl)-substituted ketone |
These synthetic and functionalization strategies provide a versatile toolbox for the generation of a diverse library of this compound analogs for biological evaluation.
Conformational Analysis and Stereochemistry of Octahydro 1h Cyclopenta C Pyridine Derivatives
Assessment of Octahydro-1H-cyclopenta[b]pyridine Scaffold Geometry and Three-Dimensionality
While direct detailed studies on the geometry of the octahydro-1H-cyclopenta[c]pyridine scaffold are not extensively available in the provided search results, valuable insights can be drawn from the closely related octahydro-1H-cyclopenta[b]pyridine system. X-ray diffraction studies of derivatives of the octahydro-1H-cyclopenta[b]pyridine scaffold have provided precise geometric parameters. researchgate.net These studies reveal that the fusion of a cyclopentane (B165970) ring to a piperidine (B6355638) ring introduces significant conformational constraints compared to monocyclic systems.
The three-dimensionality of such scaffolds is a key feature in medicinal chemistry, as it allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. nih.gov The geometry of the octahydro-1H-cyclopenta[b]pyridine scaffold, for instance, has been described as providing very distinct spatial positions for heteroatoms. researchgate.net This inherent three-dimensionality is a departure from the often-planar structures of many core scaffolds in medicinal chemistry. nih.gov The analysis of scaffold geometries can be systematically performed by deconstructing molecules ring by ring, which often shows a trend towards more planar scaffolds as the structure is reduced. nih.gov
Below is a table summarizing key geometric aspects of related bicyclic scaffolds, which can be considered analogous to the octahydro-1H-cyclopenta[c]pyridine system.
| Scaffold Feature | Observation | Implication |
| Ring Conformation | The five-membered ring in related structures often adopts a fixed envelope conformation. researchgate.net | This rigidity reduces the number of accessible conformations, which can be advantageous for molecular recognition. |
| Heteroatom Positioning | The spatial arrangement of nitrogen and any additional heteroatoms is distinct and influenced by the bicyclic structure. researchgate.net | This allows for precise vectoral presentation of functional groups for interaction with biological targets. |
| Overall Shape | Can be considered as flattened analogues of corresponding cyclopentane derivatives. researchgate.net | While three-dimensional, the overall shape can be more compact than larger, more flexible systems. |
Impact of Conformational Restriction on Molecular Recognition and Interactions
The conformational restriction imposed by the bicyclic nature of the octahydro-1H-cyclopenta[c]pyridine scaffold has a profound impact on its molecular recognition capabilities. By reducing the conformational entropy of the molecule, the energetic penalty for binding to a target is lowered, potentially leading to higher affinity. This principle is a cornerstone of modern drug design, where increased rigidity is often sought to enhance physicochemical and pharmacological properties. researchgate.net
Conformationally restricted analogues of bioactive molecules, such as GABA (γ-aminobutyric acid), have been synthesized using scaffolds like octahydro-1H-cyclopenta[b]pyridine to explore specific binding conformations. researchgate.net The fixed spatial orientation of substituents on the rigid scaffold allows for a more precise probing of the steric and electronic requirements of a receptor's binding site. This can lead to the development of more potent and selective ligands.
The impact of conformational restriction can be summarized in the following points:
Enhanced Potency: By pre-organizing the molecule in a bioactive conformation, the entropic cost of binding is reduced.
Increased Selectivity: A rigid scaffold is less likely to adopt conformations that allow it to bind to off-target receptors.
Improved Pharmacokinetics: Increased rigidity can lead to improved metabolic stability and membrane permeability.
Computational Approaches for Conformational Analysis and Prediction
Computational methods are indispensable tools for studying the conformational landscape of complex molecules like octahydro-1H-cyclopenta[c]pyridine derivatives. These techniques provide insights into the relative energies of different conformations and the dynamics of the system.
Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of octahydro-1H-cyclopenta[c]pyridine systems. nih.govmdpi.comrsc.org These methods can predict the most stable conformations, the energy barriers between them, and how the molecule behaves in a dynamic environment, such as in solution or near a biological target. mdpi.commdpi.com
MD simulations can provide detailed information about:
Conformational Preferences: Identifying low-energy conformations and their relative populations.
Flexibility and Rigidity: Quantifying the degree of motion in different parts of the molecule.
Solvent Effects: Understanding how interactions with solvent molecules influence conformation.
For instance, MD simulations have been used to study the behavior of pyridine-based ligands in complex environments, such as at a lipid-water interface, which is crucial for understanding their interaction with membrane-bound proteins. nih.gov These simulations can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize particular conformations.
The Exit Vector Parameter (EVP)-based method is a computational tool used to analyze and visualize the chemical space covered by disubstituted scaffolds. researchgate.netrsc.org This approach simulates the functional groups attached to the scaffold as "exit vectors" and analyzes their spatial relationship. researchgate.net This method is particularly useful for comparing different scaffolds and understanding how they present their substituents in three-dimensional space.
For cycloalkanes, a component of the cyclopentapyridine system, EVP analysis has shown that there are clearly defined regions in the plots, similar to Ramachandran plots for peptides. rsc.org This suggests that the conformational space of these scaffolds is not random but is governed by distinct energetic preferences. By applying EVP methods to octahydro-1H-cyclopenta[c]pyridine derivatives, one could:
Classify Conformational Space: Systematically map the possible orientations of substituents.
Guide Scaffold Design: Rationally design new scaffolds with desired geometric properties.
Facilitate Scaffold Hopping: Identify alternative scaffolds that can mimic the exit vector orientation of a known active molecule.
The table below outlines the potential applications of EVP-based methods for the analysis of cyclopentapyridine conformations.
| Application | Description |
| Scaffold Comparison | Quantitatively compare the spatial arrangement of substituents on different bicyclic scaffolds. |
| SAR Studies | Rationalize structure-activity relationships by correlating the orientation of exit vectors with biological activity. |
| Rational Design | Design novel derivatives with optimized substituent orientations for enhanced target binding. |
Structure Activity Relationship Sar Studies of Octahydro 1h Cyclopenta C Pyridine Analogues
Methodologies for Systematic SAR Elucidation in Bicyclic Amine Scaffolds
The systematic elucidation of SAR for bicyclic amine scaffolds follows a structured approach, beginning with a "hit" compound identified through screening. The core principle involves making systematic modifications to the molecule's structure and assessing the impact on its biological activity. drugdesign.org This process allows chemists to interpret the effects of structural variations and guide the design of more potent and selective compounds. drugdesign.org
Key methodologies include:
Scaffold Modification: The bicyclic core itself can be altered. For instance, varying the size of the fused rings can significantly impact activity, as the flexibility and conformational presentation of substituents are changed. drugdesign.org Bicyclic structures are often preferred as they provide molecular rigidity, which can reduce the entropic energy loss upon binding to a receptor. acs.org
Substituent Variation: Functional groups at various positions on the scaffold are systematically replaced. This can involve altering properties like steric bulk, lipophilicity, and electronic character to probe the binding pocket of the target receptor. nih.gov
Combinatorial Chemistry: To efficiently explore the chemical space, combinatorial strategies are often employed to synthesize libraries of related compounds based on a common scaffold. acs.org This allows for the rapid generation and screening of numerous analogues, accelerating the identification of key structural features for activity. acs.org
Structure-Guided Design: When the three-dimensional structure of the biological target is known, techniques like X-ray crystallography can be used to inform the design of new analogues that fit more precisely into the binding site. bicycletherapeutics.com
Investigation of Substituent Effects on Biological Activity Profiles
The biological activity of octahydro-1H-cyclopenta[c]pyridine analogues is highly dependent on the nature and position of substituents on the bicyclic framework. Research on related cyclopenta[c]pyridine and cyclopenta[d]pyrimidine derivatives has provided valuable insights into these effects. acs.orgnih.gov
For example, in a series of 5-aryl-cyclopenta[c]pyridine derivatives designed from the natural product cerbinal, modifications at the 5-position led to significant variations in anti-viral activity against the Tobacco Mosaic Virus (TMV). nih.gov The introduction of an aryl group at this position was found to be critical, and the substitution pattern on this aryl ring further modulated the potency. nih.gov
Similarly, studies on nitromethylene derivatives of octahydro-1H-cyclopenta[d]pyrimidine showed that their insecticidal activity against Aphis craccivora was influenced by the hydrophobicity of the substituents. acs.orgnih.gov
The following table summarizes key findings on substituent effects from various studies on cyclopenta-fused pyridine (B92270) derivatives.
| Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| 5-Aryl-cyclopenta[c]pyridine | Position 5 (Aryl Ring) | m-methoxyphenyl | Most potent anti-TMV activity in the series. nih.gov | nih.gov |
| 5-Aryl-cyclopenta[c]pyridine | Position 5 (Aryl Ring) | 3,4,5-trifluorophenyl | Outstanding fungicidal activity against Sclerotinia sclerotiorum. nih.gov | nih.gov |
| General Pyridine Derivatives | Various | -OMe, -OH, -C=O, -NH2 groups | Generally enhances antiproliferative activity. nih.gov | nih.gov |
| General Pyridine Derivatives | Various | Halogen atoms or bulky groups | Generally leads to lower antiproliferative activity. nih.gov | nih.gov |
| Octahydro-1H-cyclopenta[d]pyrimidine | Nitromethylene side chain | Various primary amines | Moderate insecticidal activities, with a correlation between hydrophobicity and activity. acs.orgnih.gov | acs.orgnih.gov |
Exploration of Isosteric Replacements within the Octahydro-1H-cyclopenta[C]pyridine Framework
Isosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties (e.g., size, shape, electronic distribution). This strategy is used to improve potency, selectivity, or pharmacokinetic properties. Within the context of octahydro-1H-cyclopenta[c]pyridine analogues, the bicyclic scaffold itself can be considered an isostere.
Specifically, the rigid octahydro-1H-cyclopenta[b]pyridine scaffold has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA). researchgate.net This bicyclic system serves as a constrained surrogate for more flexible cyclopentane (B165970) or linear alkyl chains. researchgate.net By locking the molecule into a specific conformation, it can achieve a more favorable interaction with the target receptor, potentially leading to increased activity and selectivity. These scaffolds are considered promising isosteres of benzene (B151609) and cycloalkane rings in drug design. researchgate.net
The rationale behind using such constrained analogues includes:
Reduced Conformational Entropy: Upon binding to a receptor, a rigid molecule loses less conformational entropy compared to a flexible one, which can result in a more favorable binding affinity. acs.org
Improved Selectivity: A rigid conformation may fit optimally into the binding site of the desired target but poorly into the sites of off-target proteins.
Enhanced Metabolic Stability: The rigid structure can be less susceptible to metabolic degradation compared to more flexible counterparts.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational methods are powerful tools for understanding and predicting the biological activity of compounds, thereby accelerating the drug discovery process.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govnih.gov This method is used to understand the molecular basis of interaction and to guide the design of new analogues with improved binding affinity.
For cyclopenta[c]pyridine derivatives, docking studies have shown that introducing a benzene ring at the 5-position can enhance the binding affinity to target proteins, such as the Tobacco Mosaic Virus (TMV) receptor protein. nih.gov Docking simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. jocpr.com For instance, in studies of related pyridine derivatives as CDK inhibitors, docking and molecular dynamics (MD) simulations identified that electrostatic interactions with key lysine (B10760008) and aspartate residues were crucial for bioactivity. nih.gov These insights allow for the rational design of new compounds with modifications aimed at strengthening these specific interactions.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For GABA analogues, which share structural similarities with conformationally restricted octahydro-1H-cyclopenta[c]pyridine derivatives, QSAR studies often employ molecular descriptors derived from quantum chemical calculations. nih.govdntb.gov.ua
These descriptors quantify the electronic and geometric properties of the molecules. ucsb.edu Descriptors that have been found to be important in QSAR models for GABA analogues targeting the GABA-transaminase (GABA-AT) enzyme include:
Geometrical Descriptors: Such as the Jug RC Index and the Harmonic Oscillator Model of Aromaticity (HOMT) index. nih.gov
Topological Descriptors: Including the sum of the topological distance between specific atoms. nih.gov
Quantum Chemical Descriptors: These are calculated from the electronic structure of the molecule and include properties like the HOMO-LUMO energy gap (Δ), electrophilicity index (Ω), and the molecular dipole moment. ucsb.eduresearchgate.net
By building a robust QSAR model using these descriptors, it becomes possible to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Preclinical Biological Evaluation and Mechanistic Studies of Octahydro 1h Cyclopenta C Pyridine Scaffold Derivatives
Target Identification and Engagement Studies for Octahydro-1H-cyclopenta[C]pyridine Analogues
The initial phase in the preclinical evaluation of novel chemical entities involves the identification of their molecular targets. For derivatives of the octahydro-1H-cyclopenta[c]pyridine scaffold, target identification strategies draw upon the known biological activities of structurally related compounds. For instance, studies on 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated a range of bioactivities, including antiviral, fungicidal, and insecticidal effects. nih.gov Notably, certain analogues showed potent activity against the Tobacco Mosaic Virus (TMV), with molecular docking studies suggesting an enhanced binding affinity for TMV receptor proteins. nih.gov
Furthermore, related heterocyclic scaffolds have provided clues to potential targets. Conformationally restricted analogues of γ-aminobutyric acid (GABA) based on the octahydro-1H-cyclopenta[b]pyridine scaffold suggest that derivatives could interact with components of the GABAergic system, such as GABA transporters or enzymes like GABA aminotransferase. researchgate.netnih.gov The insecticidal properties observed in similar structures, such as octahydro-1H-cyclopenta[d]pyrimidine derivatives, also point toward potential neurological targets in insects. nih.gov These findings guide the selection of assays for screening and confirming target engagement for new analogues of Octahydro-1H-cyclopenta[C]pyridin-5-amine.
Receptor Binding Profiling of Scaffold-Derived Ligands
Once potential targets are identified, a detailed receptor binding profile is necessary to characterize the interaction between the ligands and their biological targets. This involves determining the affinity and functional activity of the compounds at specific receptors.
Competitive displacement assays are a standard method for determining the binding affinity of a test compound for a specific receptor. This technique measures the ability of an unlabeled ligand (the competitor) to displace a labeled ligand with known affinity from the receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound labeled ligand. While specific binding data for this compound derivatives are not detailed in the available literature, this methodology would be crucial for quantifying their affinity for identified targets, such as dopamine (B1211576) or GABA receptors. nih.gov
Beyond binding affinity, it is essential to determine the functional effect of a ligand on its receptor—whether it acts as an agonist (activator) or an antagonist (blocker). High-throughput screening methods like Homogeneous Time-Resolved Fluorescence (HTRF) are valuable for these functional assessments, particularly for G-protein coupled receptors (GPCRs). nih.gov HTRF assays can measure downstream signaling events, such as the accumulation of second messengers, to characterize the agonist or antagonist properties of a compound. For example, in the study of dopamine receptor ligands, HTRF can be used to assess binding affinities at different receptor subtypes. nih.gov Such assays would be employed to elucidate the functional pharmacology of Octahydro-1H-cyclopenta[C]pyridine analogues at their specific molecular targets.
Enzyme Inhibition and Modulation Studies
Based on the structural similarity of some octahydro-1H-cyclopenta[c]pyridine derivatives to endogenous molecules like GABA, a key area of investigation is their potential to inhibit or modulate the activity of relevant enzymes.
The study of enzyme inhibition kinetics provides quantitative measures of an inhibitor's potency and its mechanism of action.
γ-aminobutyric acid aminotransferase (GABA-AT): GABA-AT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Compounds that inhibit GABA-AT can increase GABA levels, a mechanism used in the treatment of epilepsy. Given that the related octahydro-1H-cyclopenta[b]pyridine scaffold has been used to create conformationally restricted GABA analogues, derivatives of the octahydro-1H-cyclopenta[c]pyridine scaffold are logical candidates for evaluation as GABA-AT inhibitors. researchgate.netnih.gov Kinetic studies would determine key parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki). For example, kinetic studies on the inhibition of GABA-T by γ-vinyl GABA revealed competitive inhibition behavior with a Ki value of 26 ± 3 mM. nih.gov
α-Mannosidase: α-Mannosidases are enzymes involved in the processing of N-glycans. nih.gov Their inhibition is a target for various therapeutic areas. Jack bean α-mannosidase (JBMan) is often used as a model for lysosomal α-mannosidase for inhibition studies. nih.govmdpi.com The inhibitory activity of novel compounds against this enzyme is typically evaluated by measuring the residual hydrolytic activity against a substrate like p-nitrophenyl-α-d-mannopyranoside. mdpi.com The potency is often reported as IC50 or Ki values. While specific data for the title compound is unavailable, the table below presents inhibitory activities for other compounds against Jack bean α-mannosidase to illustrate the type of data generated.
| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|
| Gold Nanoparticle Derivative 1 | 84 nM | Competitive | researchgate.net |
| Swainsonine | 1–5 × 10⁻⁷ M (IC50) | Not Specified | nih.gov |
| 6-Deoxy-DIM | 0.19 μM (against AMAN-2) | Not Specified | nih.gov |
Understanding how an inhibitor interacts with the active site of an enzyme is crucial for mechanism-based drug design. Many enzymes of neurochemical interest are PLP-dependent.
PLP-dependent enzymes: Pyridoxal 5′-phosphate (PLP) is a versatile cofactor essential for the function of numerous enzymes that catalyze a wide range of reactions involving amino acids. nih.gov In its resting state, a PLP-dependent enzyme typically holds the PLP cofactor in its active site through a covalent imine bond (an internal aldimine) with the side chain of a conserved lysine (B10760008) residue. nih.gov During catalysis, the incoming substrate displaces the lysine to form a new imine (an external aldimine) with the PLP. nih.govbmbreports.org The pyridine (B92270) ring of PLP acts as an "electron sink," stabilizing carbanionic intermediates that are crucial for the catalytic reaction. nih.gov GABA-AT is a classic example of a PLP-dependent enzyme. nih.gov Potential inhibitors derived from the octahydro-1H-cyclopenta[c]pyridine scaffold would be studied for their ability to interact with the PLP-binding pocket, potentially by forming alternative adducts with the cofactor or by competing with the natural substrate for access to the active site. The characterization of these interactions often involves structural biology techniques like X-ray crystallography, alongside molecular modeling and kinetic studies.
In Vitro Pharmacological Assessment of Octahydro-1H-cyclopenta[C]pyridine Derivatives
The in vitro evaluation of compounds containing the cyclopenta[c]pyridine scaffold and related structures is crucial for determining their therapeutic potential. These studies provide foundational data on cellular activity, selectivity, and the underlying mechanisms of action.
Investigation of Cellular Activity and Selectivity (e.g., antiproliferative activities for related pyridine/pyrimidine (B1678525) derivatives)
Derivatives of the pyridine and pyrimidine scaffolds, which are structurally related to the Octahydro-1H-cyclopenta[C]pyridine core, have demonstrated significant antiproliferative activity across a range of cancer cell lines. nih.govnih.gov The pyridine ring is a common structural motif in many FDA-approved drugs and is known for its diverse biological activities, including antitumor effects. nih.govresearchgate.net
Research has shown that the substitution pattern on the pyridine ring plays a critical role in determining the antiproliferative potency. For instance, the presence of hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance antiproliferative activity. nih.govnih.gov Conversely, the introduction of halogen atoms or other bulky groups tends to decrease this activity. nih.govnih.gov
Studies on various pyridine derivatives have quantified their antiproliferative effects using the IC50 metric, which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, certain pyridine derivatives have shown potent activity against breast cancer cell lines such as MCF-7. nih.gov The insertion of hydroxyl groups has been shown to significantly reduce the IC50 values, indicating increased potency. nih.gov Similarly, novel pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, demonstrating a wide range of biological activities. mdpi.com
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine Derivative with one -OH group | MCF-7 (Breast Adenocarcinoma) | 4.75 | nih.gov |
| Pyridine Derivative with two -OH groups | MCF-7 (Breast Adenocarcinoma) | 0.91 | nih.gov |
| Pyridine Derivative with -OH and -OMe groups | MCF-7 (Breast Adenocarcinoma) | 3.78 | nih.gov |
| Pyridine Derivative 6 | A375 (Melanoma) | 100 (24h), 70 (48h) | researchgate.net |
| Pyridine Derivative 6 | HeLa (Cervical Cancer) | 66 (24h), 35 (48h) | researchgate.net |
| Pyridine Derivative 6 | MCF-7 (Breast Adenocarcinoma) | 26 (48h) | researchgate.net |
Mechanistic Studies of Cellular Responses
Understanding the molecular mechanisms by which these compounds exert their effects is a key area of research. For derivatives of the broader pyridine and pyrimidine classes, several mechanisms of action have been elucidated. Some pyrimido-pyrimidine derivatives, developed as analogues of the anticancer agent merbarone, have been shown to be potent inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and cell division. researchgate.net
Other studies on 1H-chromeno[3,2-c]pyridine derivatives have identified them as inhibitors of monoamine oxidases (MAO A and B), enzymes involved in neurotransmitter metabolism and implicated in neurodegenerative diseases and some cancers. mdpi.com The degree of saturation of the pyridine ring and the nature of substituents were found to be key determinants of their inhibitory potency and selectivity for MAO-A or MAO-B. mdpi.com
In Vivo Animal Model Studies Focusing on Pharmacodynamic Readouts and Target Engagement
While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating the systemic effects, target engagement, and potential therapeutic efficacy of drug candidates.
Evaluation of Systemic Target Engagement in Animal Models
For derivatives of the cyclopenta[c]pyridine scaffold, in vivo studies have begun to explore their biological activities in whole organisms. For instance, novel 5-aryl-cyclopenta[c]pyridine derivatives have been evaluated for their in vivo anti-tobacco mosaic virus (TMV) activity. nih.gov One particular derivative, compound 4k, demonstrated significant inactivation, curative, and protective effects against TMV in plants. nih.gov Furthermore, toxicological experiments in zebrafish, a common vertebrate model organism, indicated low toxicity for this compound, suggesting a favorable preliminary safety profile. nih.gov
Elucidation of Molecular Mechanisms in Biological Systems
Elucidating the molecular mechanisms of these compounds within a complex biological system is a critical step in their development. For the 5-aryl-cyclopenta[c]pyridine derivatives with anti-TMV activity, molecular docking studies suggested that their mechanism of action involves binding to TMV receptor proteins. The addition of an aryl group at the 5-position appeared to enhance this binding affinity. nih.gov
Beyond antiviral applications, cyclopenta[c]pyridine derivatives have shown potential as insecticidal and fungicidal agents. nih.govnih.govresearchgate.netmdpi.com For example, compound 4i, a 3,4,5-trifluorophenyl substituted derivative, exhibited potent and broad-spectrum fungicidal activity against several plant pathogens. nih.gov These findings suggest that the cyclopenta[c]pyridine scaffold can be modified to target a variety of biological pathways and processes.
Advanced Analytical and Spectroscopic Methodologies in Octahydro 1h Cyclopenta C Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of Octahydro-1H-cyclopenta[c]pyridin-5-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this saturated bicyclic amine would be complex, with many signals for the aliphatic protons appearing in the upfield region (typically 1.0-3.5 ppm). The protons adjacent to the nitrogen atoms and the amine group would exhibit characteristic downfield shifts.
¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum would confirm the saturated nature of the fused ring system, with signals typically appearing in the 20-60 ppm range. Carbons bonded directly to the nitrogen atom would be deshielded and appear at the lower field end of this range.
2D NMR techniques are essential for assembling the complete molecular puzzle:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the entire bicyclic framework by connecting different spin systems identified in the COSY spectrum. mdpi.comtsijournals.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space, which is vital for determining the relative stereochemistry at the chiral centers and analyzing the conformational preferences of the fused ring system.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| C/H adjacent to Ring N (e.g., C1, C3) | 2.5 - 3.2 | 45 - 55 | Correlations to other ring carbons |
| C/H-5 (bearing amine) | 2.8 - 3.5 | 50 - 60 | Correlations to adjacent ring carbons (C4, C5a) |
| Bridgehead C/H (e.g., C3a, C7a) | 1.8 - 2.5 | 35 - 45 | Correlations across both rings |
| Other Ring C/H | 1.2 - 2.0 | 20 - 35 | Correlations to neighboring carbons |
| N-H (amine) | 1.5 - 2.5 (broad) | N/A | N/A |
Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of this compound and for assessing its purity. The molecular formula of the compound is C₈H₁₆N₂, corresponding to a monoisotopic mass of approximately 140.13 Da.
Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The molecular ion peak (M⁺˙) at m/z 140 would be observed, and its odd mass is consistent with the nitrogen rule for a compound containing two nitrogen atoms. The most common fragmentation pathway for cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, α-cleavage could occur on either side of the ring nitrogen or adjacent to the C5-amine, leading to a series of predictable fragment ions.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. For this compound, this would result in a prominent ion at m/z 141. ESI is often coupled with High-Performance Liquid Chromatography (HPLC-MS) for purity assessment and with tandem mass spectrometry (MS/MS) for further structural analysis. In MS/MS, the [M+H]⁺ ion is isolated and fragmented to provide information that confirms the structure of the parent molecule.
| Ion Type | Technique | Expected m/z | Description |
|---|---|---|---|
| [M]⁺˙ | EI | 140 | Molecular Ion |
| [M+H]⁺ | ESI | 141 | Protonated Molecule |
| Fragment | EI | Various | Resulting from α-cleavage and ring fragmentation |
| [M-1]⁺ | EI | 139 | Loss of a hydrogen radical |
| [M-NH₂]⁺ | EI | 124 | Loss of the amino group |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the primary amine and the saturated aliphatic C-H bonds within the bicyclic structure.
The key diagnostic absorptions would be:
N-H Stretching: As a primary amine (-NH₂), the compound will exhibit two characteristic medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C-H Stretching: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are indicative of the C-H stretching vibrations within the saturated cyclopentane (B165970) and piperidine (B6355638) rings.
N-H Bending: A medium to strong intensity scissoring vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aliphatic C-N bond will appear as a medium to weak absorption in the 1250-1020 cm⁻¹ range.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| Aliphatic C-H | Stretch | 2950 - 2850 | Strong, Sharp |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium - Strong |
| Aliphatic C-H | Bend (Scissoring/Rocking) | 1470 - 1350 | Medium |
| Aliphatic C-N | Stretch | 1250 - 1020 | Medium - Weak |
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be grown. mdpi.com
For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography is the gold standard for unambiguously determining the relative and absolute configuration of each center. The analysis of a crystal structure of a closely related phenyl-substituted cyclopenta[c]pyridine derivative reveals how molecules in this family pack in the solid state. researchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, such as N-H···N hydrogen bonds, which can form dimeric motifs or extended chains. researchgate.net
The crystallographic data also offers an exact snapshot of the molecule's conformation in the solid state. This allows for detailed analysis of the fusion between the cyclopentane and piperidine rings, including the chair/boat/twist conformations of the six-membered ring and the envelope/twist conformation of the five-membered ring. This information is invaluable for computational modeling and understanding structure-activity relationships.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Conformation | Piperidine ring in a chair conformation |
| Intermolecular Forces | N-H···N Hydrogen Bonding |
Chromatographic Techniques for Purification and Separation (e.g., Chiral HPLC, Preparative SFC)
Chromatographic techniques are indispensable for the purification of this compound and for the separation of its various stereoisomers. nih.gov Given the presence of multiple chiral centers, the synthesis of this compound can result in a mixture of enantiomers and diastereomers, which require specialized methods for isolation.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating enantiomers. mdpi.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are highly effective for separating a wide range of chiral amines. rsc.org The mobile phase often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive (e.g., diethylamine) to improve peak shape and prevent interactions with residual silica (B1680970) silanols.
Preparative Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for the large-scale separation of stereoisomers. SFC uses supercritical CO₂ as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced environmental impact compared to liquid solvents. This allows for faster separations and quicker post-purification processing. Similar to HPLC, SFC requires a chiral stationary phase and often uses an alcohol co-solvent with a basic additive to achieve separation.
| Parameter | Technique | Condition |
|---|---|---|
| Stationary Phase | HPLC | Chiralpak® IA (Amylose-based CSP) |
| Mobile Phase | HPLC | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |
| Flow Rate | HPLC | 1.0 mL/min |
| Stationary Phase | SFC | Chiralcel® OD-H (Cellulose-based CSP) |
| Mobile Phase | SFC | Supercritical CO₂ / Methanol with 0.2% Isopropylamine |
| Back Pressure | SFC | 150 bar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
